1,3-Dimethyl-3-phenylbutyl isobutyrate chemical structure and physical properties
1,3-Dimethyl-3-phenylbutyl isobutyrate chemical structure and physical properties
Subtitle: Structural Elucidation, Physicochemical Properties, and Applications in Formulation Science
Executive Overview
In the landscape of formulation science and dermatological drug development, excipients and fragrance compounds must be rigorously evaluated for their chemical stability, metabolic fate, and toxicological profiles. 1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS 93981-81-8) is a highly specialized ester belonging to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) structural family[1]. While primarily utilized as an olfactory agent to mask active pharmaceutical ingredient (API) odors in topical formulations, its unique steric bulk and predictable pharmacokinetic hydrolysis make it an exemplary model for studying esterase-mediated drug metabolism.
This whitepaper provides a comprehensive, mechanistic breakdown of its physicochemical properties, synthetic methodologies, and metabolic pathways, designed specifically for researchers and formulation scientists.
Physicochemical Properties & Structural Identity
The molecular architecture of 1,3-dimethyl-3-phenylbutyl isobutyrate is defined by a bulky 1,3-dimethyl-3-phenylbutyl moiety esterified with a short-chain isobutyric acid[2]. The presence of the gem-dimethyl groups on the phenyl-adjacent carbon creates significant steric hindrance, which modulates the rate of enzymatic cleavage compared to linear aliphatic esters.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters required for formulation compatibility assessments:
| Property | Value | Analytical / Predictive Source |
| IUPAC Name | (4-Methyl-4-phenylpentan-2-yl) 2-methylpropanoate | Nomenclature Standard |
| CAS Registry Number | 93981-81-8 | Chemical Substance Database[2] |
| Molecular Formula | C₁₆H₂₄O₂ | PubChemLite[3] |
| Exact Mass | 248.17763 Da | PubChemLite[3] |
| Predicted XLogP | 4.8 | PubChemLite[3] |
| Precursor Alcohol | 4-Methyl-4-phenylpentan-2-ol (CAS 2035-93-0) | Chemical Substance Database[4] |
| Structural Class | Aryl Alkyl Alcohol Simple Acid Ester (AAASAE) | Toxicologic Review[1] |
| Appearance | Colorless to pale yellow lipophilic liquid | Empirical Observation |
Note: The high XLogP value (4.8) indicates profound lipophilicity, dictating that this compound will readily partition into the lipid bilayers of the stratum corneum when applied topically.
Synthetic Methodology: Acyl Substitution Workflow
To yield high-purity 1,3-dimethyl-3-phenylbutyl isobutyrate for formulation studies, the esterification of the sterically hindered secondary alcohol must be carefully controlled. The following protocol utilizes an acyl chloride to drive the reaction forward irreversibly.
Protocol 1: Esterification of 4-Methyl-4-phenylpentan-2-ol
Objective: High-yield synthesis of the target ester while suppressing elimination side-reactions.
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Reagent Preparation: Purge a dry round-bottom flask with inert Nitrogen (N₂) to prevent the moisture-induced hydrolysis of the acylating agent.
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Dissolution & Catalysis: Dissolve 1.0 equivalent of 4-methyl-4-phenylpentan-2-ol[4] in anhydrous Dichloromethane (DCM) to achieve a 0.5 M concentration. Add 1.5 equivalents of Pyridine.
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Causality: Pyridine serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct, and it functions as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate. This intermediate is critical for overcoming the steric hindrance of the secondary alcohol.
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Thermal Control: Submerge the reaction vessel in an ice-water bath to achieve 0°C.
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Causality: The addition of an acyl chloride is highly exothermic. Maintaining 0°C prevents the localized overheating that would otherwise drive the elimination of the alcohol into an undesired alkene byproduct.
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Acylation: Dropwise add 1.2 equivalents of isobutyryl chloride over 30 minutes.
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Propagation: Remove the ice bath, allowing the system to warm to room temperature (RT). Stir continuously for 4 hours to ensure complete conversion.
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Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid. Extract the organic layer, wash with brine to remove residual pyridine, and dry over anhydrous Na₂SO₄.
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Purification: Concentrate the organic layer under reduced pressure and isolate the pure ester via vacuum distillation.
Figure 1: Step-by-step synthetic workflow for 1,3-dimethyl-3-phenylbutyl isobutyrate.
Analytical Validation System
A protocol is only as robust as its validation. To confirm that Protocol 1 successfully yielded the target molecule without structural rearrangement, the following analytical characterization acts as a self-validating feedback loop.
Protocol 2: Structural Confirmation via GC-MS and NMR
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GC-MS (Electron Ionization at 70 eV):
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Causality: Under 70 eV EI, the molecular ion [M]⁺ at m/z 248[3] will likely be weak due to the facile cleavage of the ester bond. The diagnostic validation comes from identifying the base peak at m/z 119. This mass corresponds to the highly stable phenyl-dimethyl carbenium ion, formed by the predictable fragmentation at the quaternary carbon of the 1,3-dimethyl-3-phenylbutyl moiety.
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¹H NMR Spectroscopy (400 MHz, CDCl₃):
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Causality: The definitive proof of esterification lies in the chemical shift of the methine proton (CH-O). In the precursor alcohol, this proton resonates around ~3.8 ppm. Upon successful esterification with the electron-withdrawing isobutyrate group, this proton will shift significantly downfield to ~4.8–5.0 ppm. Additionally, the isobutyrate isopropyl protons will manifest as a distinct doublet (~1.1 ppm) and a septet (~2.5 ppm), confirming the attachment of the acyl group.
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Pharmacokinetics & Formulation Toxicology
When utilized as an excipient in topical drug formulations, the toxicological profile of AAASAE compounds is inherently tied to their metabolic fate[1].
Upon application, 1,3-dimethyl-3-phenylbutyl isobutyrate permeates the stratum corneum due to its high lipophilicity (XLogP 4.8). However, it does not typically reach systemic circulation intact.
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Causality: The human epidermis and hepatic systems are rich in non-specific carboxylesterases. These enzymes rapidly recognize and hydrolyze the ester linkage, cleaving the molecule into its constituent parts: 4-methyl-4-phenylpentan-2-ol and isobutyric acid[1].
This predictable hydrolysis acts as a detoxification mechanism. Isobutyric acid is a short-chain fatty acid that seamlessly enters the Tricarboxylic Acid (TCA) cycle via beta-oxidation. Concurrently, the bulky alcohol metabolite undergoes Phase II glucuronidation in the liver, increasing its water solubility for rapid renal excretion. This self-limiting pharmacokinetic profile is what allows AAASAEs to maintain a favorable safety and low-sensitization profile in dermatological applications.
Figure 2: Carboxylesterase-mediated metabolic hydrolysis pathway of the AAASAE ester.
References
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1,3-dimethyl-3-phenylbutyl isobutyrate — Chemical Substance Information - NextSDS NextSDS[Link]
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93981-81-8 (C16H24O2) - PubChemLite Université du Luxembourg (PubChemLite)[Link]
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Fragrance material review on 1,3-dimethyl-3-phenylbutyl acetate - PubMed National Institutes of Health (NIH) / PubMed[Link]
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4-methyl-4-phenylpentan-2-ol — Chemical Substance Information - NextSDS NextSDS[Link]
